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Compound of Interest

Compound Name: Glycyl-D-threonine

Cat. No.: B11750392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis,

and characterization of the dipeptide Glycyl-D-threonine. The information is intended to serve

as a valuable resource for researchers and professionals involved in peptide chemistry, drug

discovery, and development.

Physicochemical Properties of Glycyl-D-threonine
A summary of the key quantitative data for Glycyl-D-threonine is presented in the table below,

facilitating easy reference and comparison.
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Property Value Source

Molecular Formula C₆H₁₂N₂O₄ [1][2][3]

Average Molecular Weight

(Anhydrous)
176.17 g/mol [1][2][3][4]

Average Molecular Weight

(Dihydrate)
212.20 g/mol [5]

Monoisotopic Mass 176.07970687 Da [1][2][3]

CAS Number 7361-42-4 (anhydrous) [1][6]

74807-44-6 (dihydrate) [1][5][7]

Topological Polar Surface Area

(TPSA)
113 Å² [1][2]

Hydrogen Bond Donor Count 4 [1]

Hydrogen Bond Acceptor

Count
5 [1]

Rotatable Bond Count 4 [1]

XLogP3 -4.1 [2][3]

Appearance
White to Almost white powder

to crystal
[5]

Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of

Glycyl-D-threonine. This process ensures the desired product is synthesized with high purity

and its identity is confirmed through rigorous analytical methods.
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Caption: Workflow for the synthesis and characterization of Glycyl-D-threonine.

Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in

the synthesis, purification, and characterization of Glycyl-D-threonine.

I. Synthesis: Solid-Phase Peptide Synthesis (SPPS)
using Fmoc Chemistry
Solid-phase peptide synthesis is a widely used method for the efficient synthesis of peptides.[4]

[5][6][8] The following protocol is a general guideline and may require optimization.

1. Resin Preparation:

Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid

(D-threonine).

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or

dichloromethane (DCM) for 30 minutes in a reaction vessel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b11750392?utm_src=pdf-body-img
https://www.benchchem.com/product/b11750392?utm_src=pdf-body
https://www.benchchem.com/product/b11750392?utm_src=pdf-body
https://www.biomatik.com/blog/techniques-and-protocols-of-presenttime-solid-phase-peptide-synthesis/
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.researchgate.net/publication/5768317_Solid-phase_peptide_synthesis_from_standard_procedures_to_the_synthesis_of_difficult_sequences
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11750392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Fmoc Deprotection:

Drain the solvent and add a 20% solution of piperidine in DMF to the resin.

Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the D-

threonine.

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to

remove residual piperidine.

3. Amino Acid Coupling:

In a separate vial, dissolve Fmoc-glycine (3-5 equivalents) and a coupling agent such as

HBTU/HOBt or HATU (3-5 equivalents) in DMF.

Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid

solution and pre-activate for 1-2 minutes.

Add the activated Fmoc-glycine solution to the resin.

Agitate the reaction mixture for 1-2 hours to ensure complete coupling. A Kaiser test can be

performed to monitor the completion of the reaction.

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

4. Cleavage and Deprotection:

After the final coupling step and subsequent washing, dry the resin.

Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common

cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours with

occasional agitation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether

wash 2-3 times.

Dry the crude peptide pellet under vacuum.

II. Purification: Preparative Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified to obtain a high-purity product.

1. System Preparation:

Use a preparative RP-HPLC system equipped with a C18 column.

Prepare two mobile phases:

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

2. Sample Preparation and Injection:

Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.

Filter the sample solution through a 0.45 µm filter to remove any particulates.

Inject the filtered sample onto the equilibrated column.

3. Elution and Fraction Collection:

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-60

minutes) at a flow rate appropriate for the column size.

Monitor the elution profile using a UV detector at 214 nm and 280 nm.

Collect fractions corresponding to the major peptide peak.
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4. Purity Analysis and Lyophilization:

Analyze the purity of the collected fractions using analytical RP-HPLC.

Pool the fractions with the desired purity.

Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy

powder.

III. Characterization
1. Mass Spectrometry (MS):

Objective: To confirm the molecular weight of the synthesized peptide.

Methodology:

Reconstitute a small amount of the purified peptide in a suitable solvent (e.g., 50%

acetonitrile/water with 0.1% formic acid).

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) mass spectrometry.

Acquire the mass spectrum in the positive ion mode.

Compare the observed monoisotopic mass of the protonated molecule [M+H]⁺ with the

calculated theoretical mass.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To confirm the structure and stereochemistry of the dipeptide.

Methodology:

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR

spectra on a high-field NMR spectrometer.
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Assign the proton and carbon signals to the respective atoms in the Glycyl-D-threonine
structure.

The chemical shifts, coupling constants, and through-space correlations (from NOESY or

ROESY spectra) will confirm the connectivity and stereochemistry of the molecule.

3. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Objective: To determine the purity of the final peptide product.

Methodology:

Use an analytical RP-HPLC system with a C18 column.

Dissolve the purified peptide in Mobile Phase A.

Inject a known concentration of the peptide solution.

Elute with a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over a shorter

timeframe than the preparative method).

Monitor the chromatogram at 214 nm.

The purity is determined by integrating the area of the main peak and expressing it as a

percentage of the total peak area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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